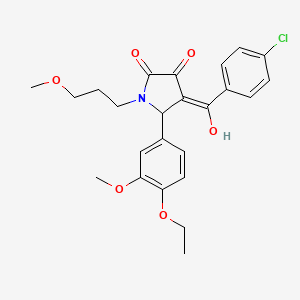![molecular formula C19H17N3O3S B5416355 N-phenyl-3-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5416355.png)
N-phenyl-3-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-3-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide, also known as NSC-745887, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various scientific research fields.
Applications De Recherche Scientifique
N-phenyl-3-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide has been shown to have potential therapeutic applications in various scientific research fields such as cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting the protein Hsp90. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides. In infectious diseases, this compound has been shown to inhibit the replication of the hepatitis C virus.
Mécanisme D'action
N-phenyl-3-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide works by binding to the protein Hsp90, which is involved in the folding and stabilization of various client proteins. By inhibiting Hsp90, this compound disrupts the folding and stabilization of client proteins, leading to their degradation. This results in the inhibition of various cellular processes, including cell growth and division, leading to the inhibition of cancer cell growth and the replication of infectious agents.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. In neurodegenerative diseases, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, leading to neuroprotective effects. In infectious diseases, this compound has been shown to inhibit the replication of the hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
N-phenyl-3-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized, making it readily available for research purposes. It has also been shown to have potential therapeutic applications in various scientific research fields. However, this compound also has some limitations for lab experiments. It has been shown to have low solubility in water, which can affect its bioavailability. It also has low selectivity, which can lead to off-target effects.
Orientations Futures
There are several future directions for N-phenyl-3-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide research. One potential direction is to further investigate its therapeutic potential in cancer research, neurodegenerative diseases, and infectious diseases. Another potential direction is to optimize its pharmacological properties, such as its solubility and selectivity, to improve its bioavailability and reduce off-target effects. Additionally, future research could focus on developing analogs of this compound with improved pharmacological properties.
Méthodes De Synthèse
N-phenyl-3-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide can be synthesized using a two-step process. The first step involves the reaction of 4-pyridinemethanamine with 4-carboxybenzenesulfonyl chloride to form 4-(pyridin-4-ylmethyl)benzenesulfonamide. The second step involves the reaction of 4-(pyridin-4-ylmethyl)benzenesulfonamide with N-phenylisatoic anhydride to form this compound.
Propriétés
IUPAC Name |
N-phenyl-3-(pyridin-4-ylmethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-19(22-17-6-2-1-3-7-17)16-5-4-8-18(13-16)26(24,25)21-14-15-9-11-20-12-10-15/h1-13,21H,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVBURWFNWYPMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-furyl)-5-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)pyrimidine](/img/structure/B5416274.png)
![N-(2,4-difluorophenyl)-2-[2-(1H-imidazol-1-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5416284.png)
![(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)-1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5416289.png)


![4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5416307.png)
![N~4~-{2-[(benzylamino)carbonyl]phenyl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5416322.png)
![7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5416327.png)
![{2-[2-(2,3-dihydronaphtho[2,3-b][1,4]dioxin-2-ylcarbonyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5416338.png)
![4-{3-[3-(4-morpholinyl)-3-oxo-1-propen-1-yl]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5416346.png)
![3-{3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5416363.png)
![2-benzyl-6-chloro-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5416369.png)

![3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(4-iodophenyl)-2,5-pyrrolidinedione](/img/structure/B5416382.png)